molecular formula C8H5I2NO B8027375 3,5-Diiodo-2-methoxy-benzonitrile

3,5-Diiodo-2-methoxy-benzonitrile

Cat. No.: B8027375
M. Wt: 384.94 g/mol
InChI Key: CIUAETIYCHXSBK-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methoxy-benzonitrile is an organic compound with the molecular formula C8H5I2NO It is characterized by the presence of two iodine atoms and a methoxy group attached to a benzonitrile core

Preparation Methods

The synthesis of 3,5-Diiodo-2-methoxy-benzonitrile typically involves the iodination of 2-methoxybenzonitrile. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3,5-Diiodo-2-methoxy-benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the methoxy group can be demethylated using boron tribromide.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Diiodo-2-methoxy-benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in the design of novel therapeutic agents.

    Industry: It is used in the manufacture of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-methoxy-benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

3,5-Diiodo-2-methoxy-benzonitrile can be compared with other halogenated benzonitriles, such as:

    3,5-Dibromo-2-methoxy-benzonitrile: Similar structure but with bromine atoms instead of iodine. It has different reactivity and applications.

    3,5-Dichloro-2-methoxy-benzonitrile: Contains chlorine atoms and is used in different chemical processes.

    3,5-Difluoro-2-methoxy-benzonitrile: Fluorinated analog with unique properties and uses in pharmaceuticals.

The uniqueness of this compound lies in the presence of iodine atoms, which impart distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3,5-diiodo-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUAETIYCHXSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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